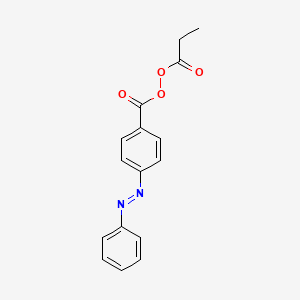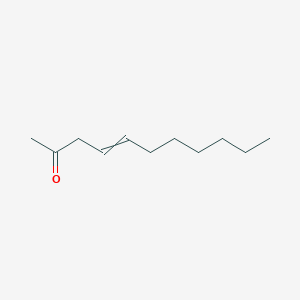
Undec-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-4-en-2-one is an organic compound with the molecular formula C11H20O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to an alkene chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undec-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of undecanol. This process uses metal catalysts like copper or palladium and is conducted at elevated temperatures to facilitate the removal of hydrogen and formation of the enone structure.
Analyse Des Réactions Chimiques
Types of Reactions
Undec-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with reagents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
Undec-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mécanisme D'action
The mechanism of action of undec-4-en-2-one involves its interaction with various molecular targets. The carbonyl group in the enone structure is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undec-2-en-4-one: Another enone with a similar structure but different positional isomerism.
Undecylenic acid: An unsaturated fatty acid with antifungal properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound used as a catalyst and base in organic synthesis.
Uniqueness
Undec-4-en-2-one is unique due to its specific position of the double bond and carbonyl group, which imparts distinct reactivity and properties compared to its isomers and other related compounds. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required.
Propriétés
Numéro CAS |
72993-29-4 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
undec-4-en-2-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h8-9H,3-7,10H2,1-2H3 |
Clé InChI |
RGKAYELXMBVDAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
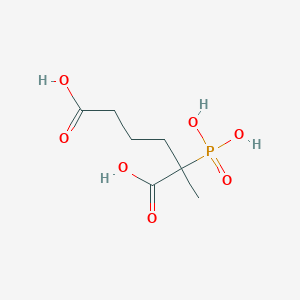
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)


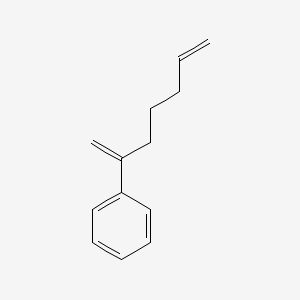
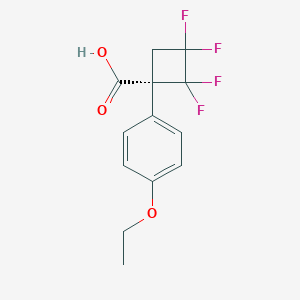
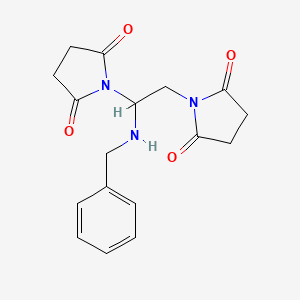
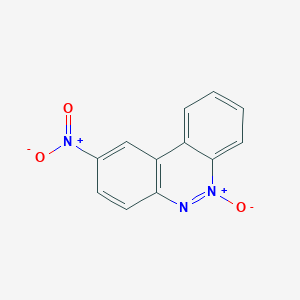
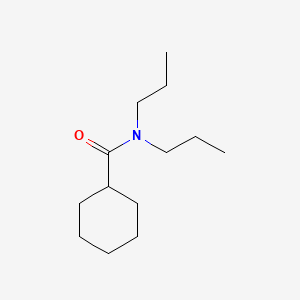
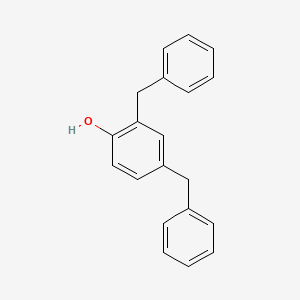
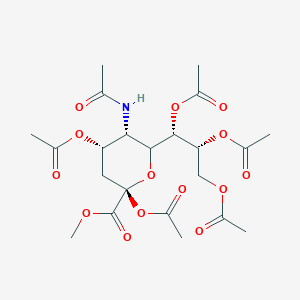
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
